molecular formula C6H4FN3S B1291917 5-Fluorothiazolo[5,4-b]pyridin-2-amine CAS No. 865663-86-1

5-Fluorothiazolo[5,4-b]pyridin-2-amine

Cat. No. B1291917
CAS RN: 865663-86-1
M. Wt: 169.18 g/mol
InChI Key: JBWXDFVOMBJLLP-UHFFFAOYSA-N
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Description

5-Fluorothiazolo[5,4-b]pyridin-2-amine is a chemical compound with the molecular formula C6H4FN3S . It has a molecular weight of 170.19 .


Molecular Structure Analysis

The InChI code for 5-Fluorothiazolo[5,4-b]pyridin-2-amine is 1S/C6H5FN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2,11H,(H2,8,9) . This indicates that the molecule contains a fluorine atom attached to a thiazolo[5,4-b]pyridin-2-amine ring structure.


Physical And Chemical Properties Analysis

5-Fluorothiazolo[5,4-b]pyridin-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Nanotechnology

The compound’s potential use in nanotechnology could be investigated, particularly in the design of molecular machines or as a component in the self-assembly of nanoscale structures.

Each of these applications leverages the unique chemical properties of 5-Fluorothiazolo[5,4-b]pyridin-2-amine, and ongoing research in these areas could lead to significant advancements in science and technology. The compound’s CAS Number is 865663-86-1, and it has a molecular weight of 169.18 . For further details, including safety information and material data sheets, you can refer to the product links provided .

Safety And Hazards

The safety information for 5-Fluorothiazolo[5,4-b]pyridin-2-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

5-fluoro-[1,3]thiazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWXDFVOMBJLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorothiazolo[5,4-b]pyridin-2-amine

Synthesis routes and methods

Procedure details

6-Fluoropyridin-3-amine (4 g, 35.7 mmol) was added to a 3-neck flask containing a mechanically stirred suspension of potassium rhodanate (27.7 g, 285 mmol) in acetic acid (89 mL) at 0° C. The flask was then fitted with an addition funnel charged with bromine (5.70 mL, 111 mmol) in acetic acid (29.7 mL). The bromine solution was added over 30 min and the solution turned into a viscous yellow mixture. After bromine addition was complete, the reaction mixture was allowed to warm to ambient temperature and stirred for 16 h. Water (30 mL) was added and the mixture was heated to 85° C. for 20 min before the solids were filtered and washed with water and methanol to give 5-fluorothiazolo[5,4-b]pyridin-2-amine (4.18 g, 24.71 mmol, 69.2% yield) as a yellow solid.
Quantity
4 g
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27.7 g
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89 mL
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5.7 mL
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29.7 mL
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0 (± 1) mol
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0 (± 1) mol
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30 mL
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